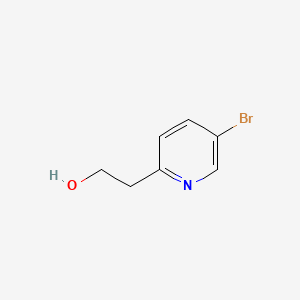

2-(5-Bromopyridin-2-YL)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFPLSUXRPOSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695223 | |

| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206968-77-5 | |

| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(5-Bromopyridin-2-yl)ethanol (CAS No. 1206968-77-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanol, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with well-established chemical principles to offer a thorough resource for its synthesis, properties, and potential applications in drug discovery.

Chemical Properties and Data

This compound is a functionalized pyridine derivative. The presence of the bromine atom and the primary alcohol group makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source/Method |

| CAS Number | 1206968-77-5 | Vendor Information |

| Molecular Formula | C₇H₈BrNO | Calculated |

| Molecular Weight | 202.05 g/mol | Calculated |

| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from similar compounds |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from similar compounds |

| ¹H NMR (Predicted) | δ ~ 8.6 (d, 1H, H6), ~ 7.8 (dd, 1H, H4), ~ 7.5 (d, 1H, H3), ~ 3.9 (t, 2H, -CH₂OH), ~ 3.0 (t, 2H, -CH₂-Py) | Based on analysis of 2-bromopyridine and 2-(pyridin-2-yl)ethanol spectra |

| ¹³C NMR (Predicted) | δ ~ 160 (C2), ~ 150 (C6), ~ 140 (C4), ~ 122 (C3), ~ 120 (C5), ~ 60 (-CH₂OH), ~ 40 (-CH₂-Py) | Based on analysis of related pyridine derivatives |

| IR (Predicted, cm⁻¹) | ~ 3350 (O-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2930 (Aliphatic C-H stretch), ~ 1580, 1460 (C=C, C=N ring stretch), ~ 1050 (C-O stretch), ~ 600 (C-Br stretch) | Based on characteristic functional group frequencies |

| Mass Spec (EI, m/z) | Predicted: 201/203 (M⁺), 170/172 ([M-CH₂OH]⁺), 122 ([M-Br]⁺) | Based on fragmentation patterns of similar compounds |

Proposed Synthesis Protocols

Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate

This step can be achieved via a Minisci-type reaction, which involves the radical acylation of a heteroaromatic base.

Experimental Protocol:

-

Reagents: 5-Bromopyrimidine, Ethyl pyruvate, Ammonium persulfate, Silver nitrate, Acetic acid, Toluene, Water.

-

Procedure:

-

To a biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add acetic acid.

-

Add ethyl pyruvate (1.2 eq) to the mixture.

-

In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.

-

Slowly add the ammonium persulfate solution to the reaction mixture at room temperature with vigorous stirring.

-

The reaction is typically stirred for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-bromopyridin-2-yl)acetate.

-

Step 2: Reduction to this compound

The synthesized ester is then reduced to the primary alcohol.

Experimental Protocol:

-

Reagents: Ethyl 2-(5-bromopyridin-2-yl)acetate, Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄), Anhydrous tetrahydrofuran (THF) or Ethanol, Diethyl ether, Saturated aqueous ammonium chloride.

-

Procedure (using LAH):

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), slowly add a solution of ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench the excess LAH by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Hypothetical Application in Kinase Inhibition Signaling Pathway

Derivatives of this compound can be synthesized to act as kinase inhibitors. The bromopyridine moiety can serve as a scaffold for building molecules that target the ATP-binding site of kinases, which are often dysregulated in diseases like cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of pharmaceutical compounds.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different chemical spaces to enhance potency and selectivity.

-

Linker Moiety: The ethanol side chain can be used to attach the pyridine core to other pharmacophores or to modify the solubility and pharmacokinetic properties of a lead compound. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or amines.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

Technical Dossier: 2-(5-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(5-Bromopyridin-2-yl)ethanol, a pyridinyl ethanol derivative with potential applications in medicinal chemistry and drug discovery as a versatile building block.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on the molecular formula and structure.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Elemental Composition | C: 41.61%, H: 3.99%, Br: 39.55%, N: 6.93%, O: 7.92% |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from a suitable bromopyridine with an appropriate electrophile.

Proposed Synthetic Pathway: Grignard Reaction

A plausible synthetic route involves the formation of a Grignard reagent from 2,5-dibromopyridine followed by a reaction with ethylene oxide. The regioselectivity of the Grignard formation is a key consideration in this synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for Grignard reactions with bromopyridines and should be optimized for specific laboratory conditions.

Materials:

-

2,5-Dibromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Ethylene oxide (as a solution in THF or bubbled as a gas)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF.

-

Add a small portion of the 2,5-dibromopyridine solution to the magnesium. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and requires careful temperature control.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Logical Relationships in Synthesis

The successful synthesis of the target compound is contingent on the careful control of several experimental parameters. The following diagram illustrates the key logical relationships and dependencies in the proposed synthetic protocol.

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and fully characterize the compound's properties and potential applications.

An In-depth Technical Guide to the Structure Elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Initial Assumption: Based on the prevalence of available data, this guide assumes the target molecule for elucidation is 2-((5-Bromopyridin-2-yl)oxy)ethanol , with the chemical formula C₇H₈BrNO₂ and CAS Number 212961-31-4. This compound features a bromo-substituted pyridine ring linked to an ethanol moiety via an ether bond.

Physicochemical Properties

A summary of the key physicochemical properties of 2-((5-Bromopyridin-2-yl)oxy)ethanol is presented in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 218.05 g/mol | --INVALID-LINK-- |

| CAS Number | 212961-31-4 | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Spectroscopic Data for Structure Elucidation

The structural confirmation of 2-((5-Bromopyridin-2-yl)oxy)ethanol relies on a combination of spectroscopic techniques. The expected data, based on the analysis of its positional isomer 2-((3-Bromopyridin-2-yl)oxy)ethanol and known substituent effects, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-((5-Bromopyridin-2-yl)oxy)ethanol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.2 | d | 1H | H6 (Pyridine) |

| ¹H | ~7.7 | dd | 1H | H4 (Pyridine) |

| ¹H | ~6.8 | d | 1H | H3 (Pyridine) |

| ¹H | ~4.4 | t | 2H | -O-CH₂- |

| ¹H | ~3.9 | t | 2H | -CH₂-OH |

| ¹H | ~2.5 | br s | 1H | -OH |

| ¹³C | ~163 | s | - | C2 (Pyridine, C-O) |

| ¹³C | ~148 | s | - | C6 (Pyridine) |

| ¹³C | ~141 | s | - | C4 (Pyridine) |

| ¹³C | ~115 | s | - | C5 (Pyridine, C-Br) |

| ¹³C | ~112 | s | - | C3 (Pyridine) |

| ¹³C | ~69 | s | - | -O-CH₂- |

| ¹³C | ~61 | s | - | -CH₂-OH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for 2-((5-Bromopyridin-2-yl)oxy)ethanol

| m/z | Interpretation |

| 217/219 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) |

| 173/175 | [M - CH₂CH₂OH]⁺ |

| 157/159 | [M - OCH₂CH₂OH]⁺ |

| 78 | Pyridine fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared Spectroscopy Data for 2-((5-Bromopyridin-2-yl)oxy)ethanol

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (pyridine) |

| ~1450 | C=C stretch (pyridine) |

| ~1250 | C-O stretch (aryl ether) |

| ~1050 | C-O stretch (alcohol) |

| ~750 | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanol.

Synthesis via Williamson Ether Synthesis

This synthesis involves the reaction of 5-bromo-2-hydroxypyridine with a protected ethylene glycol derivative, followed by deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Mass Spectrometry (MS) Protocol

Infrared (IR) Spectroscopy Protocol

Logical Pathway for Structure Confirmation

The definitive elucidation of the structure of 2-((5-Bromopyridin-2-yl)oxy)ethanol follows a logical progression of data analysis.

An In-depth Technical Guide on the NMR Data Interpretation of 2-(5-Bromopyridin-2-YL)ethanol

This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(5-Bromopyridin-2-YL)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's structural features through NMR spectroscopy.

Data Presentation: Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are derived from the analysis of structurally analogous compounds, including pyridine, 2-bromopyridine, 5-bromopyridine, and 2-(pyridin-2-yl)ethanol. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.55 | d | 2.3 | 1H |

| H-4 | 7.75 | dd | 8.4, 2.3 | 1H |

| H-3 | 7.60 | d | 8.4 | 1H |

| H-7 | 4.00 | t | 6.3 | 2H |

| H-8 | 3.05 | t | 6.3 | 2H |

| OH | variable | br s | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2 | 163.0 |

| C-6 | 151.0 |

| C-4 | 141.0 |

| C-3 | 122.0 |

| C-5 | 119.0 |

| C-7 | 62.0 |

| C-8 | 41.0 |

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

Temperature: All spectra should be acquired at a standard temperature of 298 K (25 °C).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 10 ppm, centered around 5 ppm.

-

Acquisition Time: 2 to 4 seconds.

-

Relaxation Delay: 1 to 2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1 to 2 seconds.

-

Relaxation Delay: 2 to 5 seconds.

-

Number of Scans: 1024 to 4096 scans, contingent on the sample concentration.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the chemical shift axis to the TMS signal at 0.00 ppm or the residual solvent signal of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra to determine chemical shifts, coupling constants, and relative proton ratios.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a logical workflow for NMR data interpretation.

Caption: Chemical structure of this compound with atom numbering.

Synthesis of 2-(5-Bromopyridin-2-YL)ethanol from 2,5-Dibromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-(5-bromopyridin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,5-dibromopyridine and proceeds through a two-step sequence involving a selective monolithiation followed by reaction with an electrophile. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and provides visualizations of the experimental workflow and reaction mechanism.

Synthetic Strategy

The synthesis of this compound from 2,5-dibromopyridine is achieved through a two-step process:

-

Selective Monolithiation: Treatment of 2,5-dibromopyridine with n-butyllithium in a non-coordinating solvent at low temperature facilitates a selective halogen-metal exchange at the 2-position of the pyridine ring. This regioselectivity is influenced by the solvent and concentration.[1] Non-coordinating solvents and lower concentrations favor the formation of the 2-lithio-5-bromopyridine intermediate.[1]

-

Reaction with Ethylene Oxide: The generated organolithium intermediate is a potent nucleophile that readily reacts with electrophiles. Introduction of ethylene oxide results in the nucleophilic ring-opening of the epoxide, leading to the formation of the desired this compound after an aqueous workup.

Experimental Protocols

The following protocols are based on established procedures for selective lithiation of dihalopyridines and subsequent reactions with epoxides.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Dibromopyridine | ≥98% | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethylene Oxide | Gas or solution in a suitable solvent | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe techniques. Ethylene oxide is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 2-Lithio-5-bromopyridine (in situ)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,5-dibromopyridine (1.0 g, 4.2 mmol) and anhydrous toluene (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 1.85 mL, 4.6 mmol, 1.1 equivalents) dropwise to the stirred solution via syringe over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 2 hours. The formation of the 2-lithio-5-bromopyridine intermediate occurs in situ.[2]

Step 2: Synthesis of this compound

-

While maintaining the temperature of the 2-lithio-5-bromopyridine solution at -78 °C, slowly bubble ethylene oxide gas through the reaction mixture or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether (approximately 1.2 equivalents). The reaction is exothermic; maintain the temperature below -70 °C.

-

After the addition of ethylene oxide is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Allow the reaction to slowly warm to -10 °C over a period of 1 hour.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the organic and aqueous phases. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Comment |

| Starting Material | 2,5-Dibromopyridine | - |

| Reagents | n-Butyllithium, Ethylene Oxide | - |

| Solvent | Toluene, Diethyl Ether | - |

| Reaction Temperature | -78 °C to room temperature | Critical for selectivity and stability |

| Reaction Time | ~4 hours | - |

| Product | This compound | - |

| Molecular Formula | C₇H₈BrNO | - |

| Molecular Weight | 202.05 g/mol | - |

| Yield | 60-75% (expected) | Based on similar reported procedures |

| Appearance | White to off-white solid or oil | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, J=2.4 Hz, 1H), 7.69 (dd, J=8.4, 2.4 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 4.01 (t, J=6.4 Hz, 2H), 3.05 (t, J=6.4 Hz, 2H), 2.50 (br s, 1H, OH). | Predicted chemical shifts. Actual values may vary. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.8, 148.5, 140.2, 122.5, 118.9, 62.9, 40.1. | Predicted chemical shifts. Actual values may vary. |

Visualizations

Reaction Mechanism

References

Spectroscopic data for 2-(5-Bromopyridin-2-YL)ethanol

A comprehensive analysis of the spectroscopic properties of 2-(5-Bromopyridin-2-YL)ethanol is presented in this technical guide. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectral data from analogous compounds, namely 2-(Pyridin-2-yl)ethanol and 2-Bromo-5-methylpyridine, to provide a detailed and educated estimation of its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known data of 2-(Pyridin-2-yl)ethanol and are adjusted to account for the electronic effects of the bromine substituent on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-6 |

| ~7.80 | dd | 1H | H-4 |

| ~7.20 | d | 1H | H-3 |

| ~4.00 | t | 2H | -CH₂-OH |

| ~3.05 | t | 2H | Py-CH₂- |

| (variable) | br s | 1H | -OH |

Note: The presence of bromine, an electron-withdrawing group, is expected to deshield the protons on the pyridine ring, causing a downfield shift compared to the unsubstituted 2-(Pyridin-2-yl)ethanol.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~122 | C-3 |

| ~118 | C-5 (C-Br) |

| ~61 | -CH₂-OH |

| ~40 | Py-CH₂- |

Note: The carbon atom attached to the bromine (C-5) is anticipated to be significantly shifted downfield.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~1100 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 170/172 | Medium | [M - CH₂OH]⁺ |

| 106 | High | [M - Br - C₂H₄O]⁺ |

| 78 | Medium | [Pyridine]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 201 and 203.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-amino-5-bromopyridine.

Step 1: Diazotization of 2-amino-5-bromopyridine

-

Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Ethylene Glycol Addition

-

To the cold diazonium salt solution, slowly add an excess of ethylene glycol.

-

Allow the reaction mixture to warm to room temperature and then heat gently to promote the substitution reaction and nitrogen gas evolution.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Obtain the infrared spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow

Caption: Workflow for synthesis and spectroscopic characterization.

Physical and chemical properties of 2-(5-Bromopyridin-2-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Bromopyridin-2-yl)ethanol, a key intermediate in pharmaceutical and materials science research. This document collates available data on its properties, synthesis, and analytical characterization to support its application in research and development.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative with the CAS number 1206968-77-5. It is characterized as a white to off-white crystalline solid, indicating a defined melting point, although specific experimental values are not widely reported in publicly available literature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1206968-77-5 | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 273.1 ± 25.0 °C (Predicted) | N/A |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is expected to be low due to the presence of the bromopyridine ring. | General chemical principles |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the functionalization of a pyridine ring. A common and effective method involves the use of 2,5-dibromopyridine as a starting material.

Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol describes a plausible synthetic route based on selective metallation of 2,5-dibromopyridine followed by reaction with an appropriate electrophile.

Objective: To synthesize this compound.

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) or Grignard reagent (e.g., isopropyl magnesium chloride)

-

Ethylene oxide or a protected equivalent

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Ammonium chloride solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,5-dibromopyridine in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Metallation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution of 2,5-dibromopyridine. The reaction mixture is stirred at -78 °C for a specified time to allow for selective monolithiation at the 2-position of the pyridine ring.

-

Electrophilic Addition: Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Logical Workflow for Synthesis and Purification

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the ethyl alcohol side chain. The aromatic region should display three distinct signals corresponding to the protons on the bromopyridine ring. The ethanol moiety will exhibit two triplets, one for the methylene group adjacent to the pyridine ring and another for the methylene group attached to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the bromo and ethanol substituents. The two sp³ hybridized carbons of the ethanol side chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

-

A C-O stretching vibration for the primary alcohol.

-

A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI-MS), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.05 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks). Common fragmentation patterns would involve the loss of the hydroxyl group, water, or cleavage of the ethyl side chain.

Logical Flow for Compound Characterization

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.

-

Cross-Coupling Reactions: The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries.

-

Functionalization of the Hydroxyl Group: The primary alcohol functionality can be readily modified. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through esterification, etherification, or substitution reactions.

This dual functionality makes this compound a valuable intermediate for the synthesis of complex molecules with potential biological activity. The bromopyridine moiety is a common scaffold in medicinal chemistry, and the ethanol side chain provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Signaling Pathway Interaction (Hypothetical)

While no specific signaling pathways involving this compound have been reported, its derivatives, synthesized using the reactive handles of this molecule, could be designed to target various biological pathways implicated in disease. For instance, by coupling different moieties to the pyridine ring, researchers can create libraries of compounds to screen for activity against kinases, G-protein coupled receptors, or other enzyme targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough literature review.

References

2-(5-Bromopyridin-2-yl)ethanol: A Versatile Pyridine Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromopyridin-2-yl)ethanol, a valuable heterocyclic building block for the synthesis of novel compounds in drug discovery and development. While detailed peer-reviewed literature on this specific molecule is emerging, this document consolidates the available information and provides expert insights into its potential applications, synthesis, and reactivity. By drawing comparisons with analogous, well-characterized pyridine derivatives, this guide serves as a practical resource for researchers looking to incorporate this versatile scaffold into their synthetic strategies.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The nitrogen atom's ability to act as a hydrogen bond acceptor and the aromatic ring's capacity for various substitutions make it a "privileged" structure in drug design. The introduction of a bromo-substituent and an ethanol side chain, as in this compound, offers multiple points for chemical modification, making it a highly attractive starting material for generating diverse molecular libraries. The bromine atom can participate in a variety of cross-coupling reactions, while the primary alcohol can be readily oxidized or converted to other functional groups.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic properties are available from commercial suppliers. The properties of the parent compound, 2-(pyridin-2-yl)ethanol, are also provided for comparison.

Table 1: Physicochemical Properties

| Property | This compound | 2-(Pyridin-2-yl)ethanol |

| CAS Number | 1206968-77-5[1][2][3][4] | 103-74-2 |

| Molecular Formula | C₇H₈BrNO[2] | C₇H₉NO |

| Molecular Weight | 202.05 g/mol [2] | 123.15 g/mol |

| Appearance | White to off-white crystalline solid[5] | Liquid |

| Boiling Point | Not available | 114-116 °C/9 mmHg |

| Melting Point | Not available | Not available |

| Density | Not available | 1.093 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.537 |

Synthesis and Manufacturing

Proposed Synthetic Workflow

References

- 1. This compound,1206968-77-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(5-Bromopyridin-2-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and robust protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(5-Bromopyridin-2-YL)ethanol. This compound serves as a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of 2,5-disubstituted pyridine derivatives. The formation of a carbon-carbon bond at the C5 position of the pyridine ring by coupling with various boronic acids is a key transformation for generating novel molecular scaffolds with potential therapeutic applications.[1][2]

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[3] For this compound, this reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents, which are prevalent motifs in many pharmaceutical agents.[1][4] The protocols provided herein are based on established methodologies for the coupling of 2-bromopyridines and are designed to be broadly applicable for the synthesis of compound libraries for screening and lead optimization.[4][5]

Principle of the Reaction

The reaction proceeds via a catalytic cycle involving a palladium complex.[6] The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form an organopalladium(II) complex.[3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex from the boronate species, which is formed by the reaction of the boronic acid with a base.[3]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired product and regenerating the active palladium(0) catalyst.[3]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Protocol A utilizes Tetrakis(triphenylphosphine)palladium(0) in a dioxane/water solvent system, a widely used and reliable method. Protocol B employs a more active catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which can be effective for more challenging substrates.

Protocol A: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(5-arylpyridin-2-yl)ethanol product.

Protocol B: Procedure for Challenging Couplings using Pd(dppf)Cl₂

Materials:

-

This compound

-

Arylboronic acid or boronic acid pinacol ester (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)

-

Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

DME/Water or Toluene/Water solvent mixture

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

-

The flask is purged with nitrogen or argon.

-

Add a degassed solvent mixture of DME (10 mL) and water (2.5 mL).

-

The mixture is heated to 85 °C and stirred for 4-12 hours.

-

Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.

-

After cooling, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The residue is purified by flash chromatography to afford the pure product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[5][7][8]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 10 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | DME/H₂O | 85 | 8 | 88-96 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 14 | 75-85 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 6 | 70-80 |

| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 16 | 60-75 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: General workflow for Suzuki coupling synthesis.

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(5-Bromopyridin-2-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-(5-Bromopyridin-2-YL)ethanol. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

The 2-(pyridin-2-yl)ethanol scaffold is a key intermediate in the synthesis of various biologically active compounds. For instance, the derivative 2-(5-ethylpyridin-2-yl)ethanol is a crucial intermediate in the production of the antidiabetic drug pioglitazone.[1] The ability to functionalize the 5-position of the pyridine ring through cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established procedures for similar 2-bromopyridine substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88[1] |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Water (4:1 mixture, degassed)

-

Schlenk flask or sealed tube

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed toluene/water mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a valuable method for the synthesis of substituted alkenes.

Data Presentation: Heck Coupling

The following table presents typical conditions for the Heck coupling of this compound with various alkenes, based on reactions with analogous bromopyridines.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |

| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 130 | 4 | ~99[3] |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 24 | 75-90 |

| 4 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 18 | 65-80 |

Experimental Protocol: Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound with an alkene.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sealed tube or pressure vessel

Procedure:

-

To a dry sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, the alkene, and triethylamine via syringe.

-

Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[4]

Data Presentation: Sonogashira Coupling

The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on similar bromopyridine substrates.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 85-95[1] |

| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[5] |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 60 | 6 | 70-85 |

| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 80 | 5 | 80-90 |

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination

The following table provides representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines, based on data for similar 2-bromopyridines.[7][8]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 4 | 55-98[7] |

| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 12 | 80-90 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Sealed tube or pressure vessel

Procedure:

-

To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and BINAP.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of 5-substituted pyridine derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. The protocols and data provided herein, based on established methodologies for analogous substrates, serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development to explore the synthetic potential of this important building block. Optimization of the reaction conditions for specific coupling partners will be crucial for achieving high yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. jmcct.com [jmcct.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-(5-Bromopyridin-2-YL)ethanol in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(5-Bromopyridin-2-YL)ethanol as a versatile building block in the synthesis of novel kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, known to form key interactions with the ATP-binding site of numerous kinases.[1][2][3] The strategic placement of a bromine atom on the pyridine ring offers a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to achieve potent and selective kinase inhibition.[1][4][5]

Introduction: The Potential of this compound in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have emerged as a significant class of targeted therapeutics.[1][6] The compound this compound, with its 2,5-substituted pyridine core, presents a valuable starting point for the synthesis of kinase inhibitors. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5][7] This enables the systematic exploration of the chemical space within the kinase active site to optimize inhibitor potency and selectivity. The ethanol side chain at the 2-position can participate in hydrogen bonding interactions or serve as a point for further functionalization to enhance pharmacokinetic properties.[1]

Potential Kinase Targets

Kinase inhibitors featuring a substituted pyridine core have been developed against a wide range of kinase families. Based on the structural motifs present in this compound derivatives, potential kinase targets include, but are not limited to:

-

Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and FGFR.[1]

-

Non-Receptor Tyrosine Kinases: including members of the Src and Abl families.[1]

-

Serine/Threonine Kinases: such as p38 MAP kinase, PIM-1, and various Cyclin-Dependent Kinases (CDKs).[1][8]

The following table summarizes the inhibitory activity of representative kinase inhibitors containing a substituted pyridine scaffold. This data can guide the selection of target kinases for screening campaigns.

| Compound ID (Reference) | Target Kinase | IC50 |

| VRK1/2 Inhibitors | ||

| Compound 26[4][9] | VRK1 | 150 nM |

| BI-D1870[4][9] | VRK1 | 33 nM |

| CDK2 Inhibitors | ||

| Roscovitine[2] | CDK2/cyclin A2 | 0.39 µM |

| Compound 4[2] | CDK2/cyclin A2 | 0.24 µM |

| PIM-1 Inhibitors | ||

| Compound 12[2] | PIM-1 | 14.3 nM |

| Quercetin[8] | PIM-1 | Competitive Inhibitor |

| VEGFR2 Inhibitors | ||

| Staurosporine[10] | VEGFR2 | >0.1 µM |

| Compound 11[10] | VEGFR2 | 0.03 µM |

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 5-position of the pyridine ring of this compound.[7][11][12]

Materials:

-

This compound

-

Arylboronic acids or arylboronic acid pinacol esters (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand, or Pd(dppf)Cl₂) (1-5 mol%)[6][7]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water[7][12]

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).[6]

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).[6]

-

Heat the reaction mixture to 85-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[6][7]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay, which measures the amount of ATP remaining after the kinase reaction.[1][13][14]

Materials:

-

Synthesized inhibitor compounds dissolved in DMSO.

-

Target kinase.

-

Kinase substrate (protein or peptide).

-

Kinase reaction buffer.

-

ATP solution (at a concentration close to the Kₘ for the target kinase).[13]

-

Commercially available kinase activity luminescent assay kit (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these into the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To the wells of a white, opaque plate, add the diluted inhibitor compounds. Include controls for no inhibitor (DMSO vehicle only) and no enzyme.

-

Add the kinase to all wells except the "no enzyme" control.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.[1]

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow the luminescent signal to stabilize.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

-

Visualizations

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Caption: Workflow for synthesis and screening of kinase inhibitors.

Caption: A typical screening cascade for identifying kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. 2.15. In Vitro Kinase Assay [bio-protocol.org]

- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

Application Note: The Utility of 2-(5-Bromopyridin-2-YL)ethanol in Fragment-Based Drug Discovery for Protein Kinase Inhibitors

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments (typically < 300 Da).[1][2] These fragments, while often exhibiting weak affinity, bind efficiently to target proteins and serve as excellent starting points for rational, structure-guided optimization.[3][4] The fragment 2-(5-Bromopyridin-2-YL)ethanol is a versatile building block for FBDD campaigns, particularly those targeting protein kinases. Its structure combines several key features: a pyridine ring for potential hydrogen bonding and aromatic interactions in ATP-binding sites, a strategically placed bromine atom that serves as a handle for synthetic elaboration, and a flexible ethanol group that can explore nearby pockets and act as a vector for fragment growth.[5][6]

Key Structural Features and Rationale for Use

-

Pyridine Scaffold: The pyridine motif is a well-established "privileged scaffold" known to interact with the hinge region of numerous protein kinases, mimicking the adenine portion of ATP.[5]

-

Bromine Atom: The bromine at the 5-position provides a versatile handle for subsequent chemical modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This enables a straightforward "fragment growing" strategy to enhance potency and selectivity.

-

Ethanol Moiety: The 2-hydroxyethyl group can act as both a hydrogen bond donor and acceptor. Furthermore, it provides a flexible vector for synthetic elaboration, allowing chemists to grow the fragment into adjacent pockets of the target protein to improve binding affinity.

Hypothetical Application: Targeting Mitogen-Activated Protein Kinase (MAPK) Pathway

For the purpose of this application note, we will consider a hypothetical FBDD campaign targeting a protein kinase within the MAPK signaling cascade, such as p38α. Aberrant kinase activity is linked to numerous diseases, making kinases a major class of drug targets.[5][6] The workflow begins with screening a fragment library, including this compound, against the purified p38α protein to identify initial binders.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from an FBDD campaign targeting p38α kinase with this compound as the starting fragment.

| Compound ID | Structure | Method | ΔTm (°C) | Kd (µM) | Ligand Efficiency (LE) |

| Frag-001 | This compound | TSA | +2.5 | - | - |

| Frag-001 | This compound | ITC | - | 850 | 0.35 |

| Opt-001 | 2-(5-(phenyl)pyridin-2-yl)ethanol | ITC | - | 120 | 0.38 |

| Opt-002 | 2-(5-(3-methoxyphenyl)pyridin-2-yl)ethanol | ITC | - | 45 | 0.41 |

Experimental Protocols

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

This protocol outlines a method for rapidly screening fragments to identify compounds that bind to and stabilize the target protein, indicated by an increase in its melting temperature (Tm).[9][10]

Materials:

-

Purified target protein (e.g., p38α kinase)

-

This compound and other fragment library compounds

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl

-

384-well PCR plates

-

Real-Time PCR instrument capable of performing a melt curve

Procedure:

-

Protein Preparation: Dilute the stock solution of p38α kinase to a final concentration of 2 µM in the Assay Buffer.

-

Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting this to 10 mM in Assay Buffer (final DMSO concentration will be 10%).

-

Assay Mixture Preparation: Prepare a master mix containing the 2 µM protein solution and SYPRO Orange dye at a 1:1000 final dilution.

-

Plate Loading:

-

Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.

-

Add 0.2 µL of the 10 mM fragment working solution to the appropriate wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

-

For control wells, add 0.2 µL of 10% DMSO in Assay Buffer.

-

-

Data Acquisition:

-

Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.

-

Place the plate in a Real-Time PCR instrument.

-

Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the Tm for each well by fitting the data to a Boltzmann equation.

-

A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

-

Protocol 2: Hit Validation and Characterization by Isothermal Titration Calorimetry (ITC)

ITC is used to validate hits from the primary screen and to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[11][12][13]

Materials:

-

Purified target protein (e.g., p38α kinase)

-

Confirmed fragment hit (e.g., this compound)

-

Dialysis Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and fragment)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified p38α kinase extensively against the Dialysis Buffer. After dialysis, determine the precise protein concentration and dilute to a final concentration of 20 µM.

-

Dissolve the fragment in the final dialysis buffer to a concentration of 400 µM. Ensure the buffer for both protein and fragment is identical to minimize heats of dilution.[13]

-

Degas both solutions for 15 minutes prior to use.

-

-

ITC Experiment Setup:

-

Set the experimental temperature to 25 °C.

-

Load the 20 µM protein solution into the sample cell (~300 µL).

-

Load the 400 µM fragment solution into the injection syringe (~100 µL).

-

-

Titration:

-

Perform an initial injection of 0.5 µL, followed by 19 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the system to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry (n).